molecular formula C10H11NO2 B8597536 2-Ethoxy-4-methoxybenzonitrile

2-Ethoxy-4-methoxybenzonitrile

Cat. No. B8597536
M. Wt: 177.20 g/mol
InChI Key: ARCIRLBUCOJLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-4-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethoxy-4-methoxybenzonitrile

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-ethoxy-4-methoxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6H,3H2,1-2H3

InChI Key

ARCIRLBUCOJLBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30.0 g (201 mmol) of 2-hydroxy-4-methoxybenzonitrile are refluxed with 83.4 g of potassium carbonate (603 mmol) and 32.88 g (301 mmol) of bromoethane in 550 ml of acetone for 18 hours. After filtration, the solvent is removed under reduced pressure and the residue is purified by silica gel chromatography (cyclohexane:ethyl acetate=10:1): 35.9 g of an oil Rf=0.37 (cyclohexane:ethyl acetate=3:1)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
32.88 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-4-methoxy-benzonitrile (9.637 g, 64.61 mmol) in ethanol (50 mL) were added potassium carbonate (17.88 g, 129.2 mmol) and iodoethane (15.7 mL, 193.8 mmol). The reaction mixture was heated at gentle reflux for 12 h. The solvent was removed to afford a yellow-brown paste. It was then taken in diethyl ether (50 mL) and water (20 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (2×150 mL). The combined organic extracts were washed with water (1×20 mL), brine (1×20 mL), and dried over anhydrous sodium sulfate. The solids were then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32–63 μm, 60 Å silica gel) eluting with 10–15% ethyl acetate in hexanes yielded 2-ethoxy-4-methoxy-benzonitrile as yellow solids (9.487 g, 83%).
Quantity
9.637 g
Type
reactant
Reaction Step One
Quantity
17.88 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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